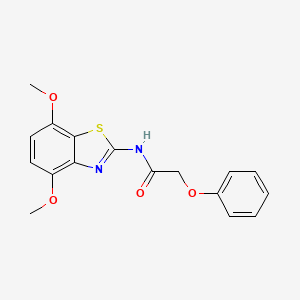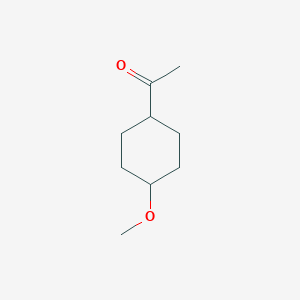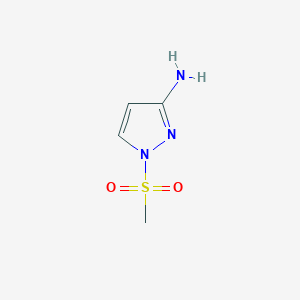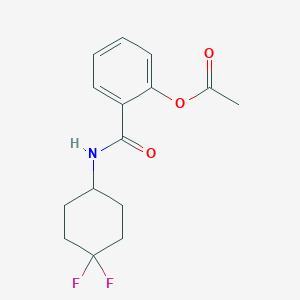![molecular formula C32H21Br B3018080 9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene CAS No. 1195975-03-1](/img/structure/B3018080.png)
9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-([1,1’-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a bromine atom attached to the anthracene core, along with biphenyl and phenyl substituents
Mecanismo De Acción
Target of Action
The primary targets of the compound “9-([1,1’-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene”, also known as “10-bromo-2-phenyl-9-(4-phenylphenyl)anthracene”, are currently unknown. This compound is a derivative of anthracene , a polycyclic aromatic hydrocarbon, and its targets could be similar to those of other anthracene derivatives.
Mode of Action
The mode of action of this compound is not well-studied. Given its structural similarity to other anthracene derivatives, it may interact with its targets in a similar manner. Anthracene derivatives are known for their photophysical properties , suggesting that this compound might interact with its targets through light-induced processes.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Anthracene derivatives are often used in organic light-emitting diodes (OLEDs) due to their efficient energy transfer properties . This suggests that the compound might influence energy transfer pathways in its targets.
Pharmacokinetics
Pharmacokinetic studies would provide insights into how the compound is absorbed, distributed, metabolized, and excreted in the body . This information is crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other anthracene derivatives, it might exhibit similar effects. For instance, some anthracene derivatives are known to exhibit high thermal stability and blue emission with a high quantum yield . .
Action Environment
The action of this compound can be influenced by various environmental factors. It is also soluble in hot non-polar solvents due to its low polarity . These solubility properties suggest that the compound’s action, efficacy, and stability might be influenced by the solvent environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-([1,1’-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene typically involves multi-step organic reactions. One common method includes the bromination of 9-phenylanthracene followed by a Suzuki coupling reaction with 4-biphenylboronic acid. The reaction conditions often involve the use of palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate in an organic solvent such as toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 9-([1,1’-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroanthracene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Amino or thio derivatives of the original compound.
Oxidation Products: Quinones or other oxygenated polycyclic aromatic hydrocarbons.
Reduction Products: Hydroanthracene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic properties.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. It may serve as a lead compound in the development of new pharmaceuticals or as a probe in biochemical studies.
Industry: In the field of organic electronics, 9-([1,1’-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene is investigated for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs)
Comparación Con Compuestos Similares
9-Phenylanthracene: Lacks the bromine and biphenyl substituents, resulting in different electronic properties.
10-Bromo-9-phenylanthracene: Similar but without the biphenyl group, affecting its reactivity and applications.
4-Biphenylboronic Acid: Used as a precursor in the synthesis of the target compound.
Uniqueness: The combination of the bromine atom, biphenyl, and phenyl groups in 9-([1,1’-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene imparts unique electronic and structural properties that are not present in the similar compounds listed above. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.
Propiedades
IUPAC Name |
10-bromo-2-phenyl-9-(4-phenylphenyl)anthracene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H21Br/c33-32-28-14-8-7-13-27(28)31(25-17-15-24(16-18-25)22-9-3-1-4-10-22)30-21-26(19-20-29(30)32)23-11-5-2-6-12-23/h1-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUZRYYKSIYQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=C(C=CC4=C(C5=CC=CC=C53)Br)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H21Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1-benzofuran-2-carboxamide](/img/structure/B3017998.png)

![6-(4-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018001.png)
![5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione](/img/structure/B3018002.png)




![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B3018013.png)
![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3018014.png)
![2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B3018015.png)


